Isosteviol

Catalog No.
S530969
CAS No.
27975-19-5
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosteviol

CAS Number

27975-19-5

Product Name

Isosteviol

IUPAC Name

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1

InChI Key

KFVUFODCZDRVSS-XCDUIVLNSA-N

SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Synonyms

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C

Isosteviol is a natural diterpenoid compound derived from the hydrolysis of stevioside, a glycoside found in the leaves of Stevia rebaudiana. It has garnered attention for its potential therapeutic properties and is characterized by its unique chemical structure, which includes a bicyclic ring system typical of diterpenoids. The molecular formula of isosteviol is C20H28O3, and its structure features a hydroxyl group that contributes to its biological activity and reactivity in various chemical processes.

Research suggests that isosteviol exhibits various biological activities. It has been shown to inhibit DNA polymerase and topoisomerase enzymes, potentially leading to anti-cancer effects []. Additionally, studies indicate antibacterial, anti-tuberculosis, and vasodilatory properties []. However, the exact mechanisms underlying these effects are not fully elucidated. Further research is needed to understand how the molecular structure of isosteviol translates to its biological actions.

Isosteviol, a tetracyclic diterpenoid derived from the steviol glycoside found in Stevia plants, has garnered increasing scientific interest in recent years due to its potential applications beyond its established role as a non-caloric sweetener []. Research efforts have explored its diverse biological activities, paving the way for its exploration in various scientific fields:

Antihypertensive Potential

Studies suggest that isosteviol may possess antihypertensive properties, potentially aiding in blood pressure regulation. Research using isolated rat aortic rings demonstrated its ability to relax blood vessels by activating potassium channels, specifically the ATP-sensitive potassium (KATP) channels []. This relaxation effect could contribute to lowering blood pressure. Further research is necessary to fully understand the mechanisms involved and potential therapeutic applications.

Potential Anticancer Effects

Isosteviol derivatives have also shown promising results in preliminary studies investigating their potential anticancer properties. Researchers have successfully synthesized novel isosteviol derivatives and evaluated their cytotoxic activity against various cancer cell lines []. Some derivatives have exhibited significant anti-proliferative activity, particularly against breast cancer cells. However, these are early-stage findings, and further research is needed to determine the effectiveness and safety of these derivatives in vivo and explore their potential as anti-cancer agents.

Plant Growth Regulation

Isosteviol has been shown to exhibit plant growth regulatory effects. Studies have demonstrated its ability to:

  • Increase alpha-amylase secretion: This enzyme plays a crucial role in seed germination by breaking down starch into simpler sugars. Isosteviol's ability to stimulate alpha-amylase secretion suggests its potential to enhance plant productivity [].
  • Enhance frost resistance: Research suggests that isosteviol and its derivatives can increase the frost resistance of non-hardened plants, potentially aiding in protecting crops from damage during cold weather events [].
That are significant for its applications in medicinal chemistry. Notably:

  • Hydrolysis: Isosteviol can be synthesized from stevioside through acid-catalyzed hydrolysis, where the glycosidic bonds are cleaved to release isosteviol and glucose .
  • Oxidation: The compound can react with selenium dioxide, leading to oxidation reactions that modify its functional groups, potentially enhancing its biological activity .
  • Mannich Reaction: Isosteviol can participate in Mannich reactions, allowing for the synthesis of various derivatives by reacting with formaldehyde and secondary amines, resulting in aminoketones with diverse stereochemical configurations .

Isosteviol exhibits a range of biological activities that have been explored in recent studies:

  • Antidiabetic Effects: It has been shown to improve insulin sensitivity and regulate glucose levels in diabetic models, indicating potential as a therapeutic agent for diabetes management .
  • Cardioprotective Properties: Research indicates that isosteviol can enhance cardiac function and promote angiogenesis following myocardial infarction, suggesting its utility in cardiovascular health .
  • Anti-inflammatory Effects: Isosteviol has been reported to modulate inflammatory responses, particularly in macrophages, which may benefit conditions involving chronic inflammation .

The synthesis of isosteviol typically involves:

  • Starting Materials: Using natural stevioside or steviol glycosides as precursors.
  • Acid-Catalyzed Hydrolysis: Treatment with acid leads to the cleavage of glycosidic bonds, yielding isosteviol.
  • Subsequent Modifications: Further reactions such as esterification or Mannich condensation can create diverse derivatives for pharmacological testing .

Isosteviol has several applications across various fields:

  • Pharmaceuticals: Its antidiabetic and cardioprotective properties make it a candidate for drug development targeting metabolic disorders and cardiovascular diseases.
  • Food Industry: As a natural sweetener derived from Stevia, it serves as a sugar substitute with potential health benefits.
  • Cosmetics: Its anti-inflammatory properties may be utilized in skincare formulations aimed at reducing inflammation and promoting skin health.

Isosteviol shares structural similarities with several other diterpenoids and glycosides. Below are some notable compounds:

CompoundStructure SimilarityUnique Features
SteviosideGlycoside precursorContains multiple sugar moieties
SteviolHydrolysis productLacks the hydroxyl group at C15 compared to isosteviol
Diterpene GlycosidesDiterpenoid backboneVarying sugar compositions affecting sweetness levels
Rosmarinic AcidDiterpenoid structureExhibits strong antioxidant properties

Uniqueness of Isosteviol

Isosteviol's uniqueness lies in its specific hydroxyl configuration and the resultant biological activities that differentiate it from other similar compounds. Its ability to modulate insulin signaling pathways while also exhibiting anti-inflammatory effects positions it as a valuable compound in both therapeutic and nutraceutical applications.

Isosteviol originates from the leaves of Stevia rebaudiana Bertoni, a member of the Asteraceae family native to Paraguay and Brazil. This perennial shrub produces sweet-tasting steviol glycosides (e.g., stevioside, rebaudioside A) as secondary metabolites. Enzymatic hydrolysis of these glycosides yields steviol, which undergoes Wagner-Meerwein rearrangement under acidic conditions to form isosteviol.

Table 1: Key Taxonomic and Biogeographic Features of Stevia rebaudiana

FeatureDescription
FamilyAsteraceae
Native RangeParaguay, Brazil, Argentina
Cultivation RegionsAsia, North America, Europe (greenhouse-based)
Bioactive ConstituentsStevioside, Rebaudioside A–F, Isosteviol
Traditional UseSweetener in yerba mate tea; treatment for diabetes and hypertension

Structural Relationship to Steviol Glycosides

Isosteviol (C₂₀H₃₀O₃; MW 318.45 g/mol) shares a tetracyclic diterpenoid backbone with steviol but differs in functional group orientation. The rearrangement shifts the carboxyl group from C19 to C16, creating a lipophilic core with polar moieties ideal for membrane penetration.

Structural Comparison:

  • Steviol: ent-Kaur-16-en-19-oic acid
  • Isosteviol: ent-Beyer-15-en-19-oic acid (16-ketobeyeran-19-oic acid)

Figure 1: Isosteviol’s 3D conformation (PubChem CID 99514) highlights stereocenters at C1, C4, C5, C9, C10, and C13, critical for receptor binding.

Historical Context in Phytochemical Research

First isolated in 1931 by Bridel and Lavielle, stevioside’s hydrolysis to isosteviol was characterized in 1960. Renewed interest emerged in the 2000s with studies on its antihypertensive effects, notably its ability to lower intracellular Ca²⁺ via K⁺ channel activation in vascular smooth muscle cells. Recent advances in biotransformation (e.g., fungal metabolism) have expanded its therapeutic applications.

Isosteviol represents a distinctive beyerane-type tetracyclic diterpenoid with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 grams per mole [1] [2] [3]. The compound, systematically named (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid, belongs to the ent-16-oxobeyeran-19-oic acid classification [1] [2]. This tetracyclic diterpenoid originates from the acid-catalyzed hydrolysis of stevioside, undergoing a Wagner-Meerwein rearrangement that converts steviol to isosteviol through the cleavage of glucose fragments under acidic conditions [5].

The beyerane skeleton forms the structural foundation of isosteviol, characterized by a rigid four-ring system designated as rings A, B, C, and D [5] [20] [22]. This tetracyclic framework exhibits the distinctive ent-beyerane stereochemistry, where the ent-prefix indicates the enantiomeric relationship to the parent beyerane structure [20] [21]. The compound is classified as a microbial transformation product of the tetracyclic diterpenoid isosteviol, specifically identified as ent-16-ketobeyeran-19-oic acid [20].

The architectural complexity of isosteviol derives from its polycyclic structure, which creates a three-dimensional framework that governs its physicochemical and biological properties [22] [27]. The tetracyclic diterpene architecture provides structural rigidity that influences molecular interactions and conformational preferences [16] [22]. Research has established that this beyerane-type framework serves as a versatile scaffold for structural modifications, particularly at the C-15, C-16, and C-19 positions [26] [27].

Stereochemical Features and Conformational Analysis

The stereochemical complexity of isosteviol encompasses six defined stereocenters with the absolute configuration (1R,4S,5R,9S,10R,13S) [1] [2]. The specific chiral center configurations are distributed as follows: C-1(R), C-4(S), C-5(R), C-9(S), C-10(R), and C-13(S) [1] [2]. This stereochemical arrangement creates a unique three-dimensional molecular architecture that significantly influences the compound's biological activity and molecular recognition properties [12] [13].

Conformational analysis reveals that isosteviol adopts a rigid tetracyclic conformation due to the constrained ring system [12] [13] [16]. The beyerane skeleton restricts conformational flexibility, resulting in a well-defined spatial arrangement of functional groups [16]. Nuclear magnetic resonance studies utilizing nuclear Overhauser effect spectroscopy have confirmed the spatial relationships between key hydrogen atoms, particularly the interactions between H-C(12) and H-C(8), H-C(8) and H-C(15), and H-C(12) and Me-C(17) [16].

The D-ring modification capabilities have been extensively studied, revealing that structural alterations at positions 15 and 16 can be achieved through stereoselective synthetic approaches [12] [16]. Mannich condensation reactions at the ketone functionality proceed with exclusive stereoselectivity, forming single diastereoisomers with (7R) configuration at newly formed stereocenters [16]. The stereochemical preferences observed in these reactions demonstrate the influence of the rigid tetracyclic framework on reaction outcomes [16].

Crystal structure analysis of isosteviol derivatives has provided detailed insights into solid-state conformations and intermolecular interactions [17] [18]. Crystallographic studies reveal that isosteviol derivatives typically crystallize in the monoclinic crystal system with space group P2₁, classified as a Sohnke space group characteristic of homochiral compounds [17]. The Cambridge Crystallographic Data Centre has assigned the identifier CCDC 129573 for isosteviol crystal structure data [1].

Stereochemical FeatureDescription/ValueReference
Absolute Configuration(1R,4S,5R,9S,10R,13S) [1] [2]
Number of Stereocenters6 defined stereocenters [2]
Chiral Centers ConfigurationC-1(R), C-4(S), C-5(R), C-9(S), C-10(R), C-13(S) [1] [2]
Crystal SystemMonoclinic (for derivatives) [17] [18]
Space GroupP2₁ (Sohnke space group) [17]
CCDC Number129573 (crystal structure available) [1]
Ring SystemBeyerane-type tetracyclic diterpenoid [5] [20] [21]
Tetracyclic FrameworkFour fused rings (A, B, C, D) [5] [20] [22]
D-ring Ketone PositionC-16 (ketone functionality) [5] [20]
Carboxylic Acid PositionC-19 (carboxylic acid) [5] [20]
Conformational PreferenceRigid tetracyclic conformation [12] [13] [16]
Key Stereochemical Designationsent-16-oxobeyeran-19-oic acid [5] [20]

Physicochemical Properties: Solubility, Stability, and Crystallography

The physicochemical characterization of isosteviol reveals distinctive properties that reflect its tetracyclic diterpenoid structure and stereochemical complexity [3] [7] [36]. The compound exhibits a melting point range of 228.0 to 232.0 degrees Celsius, indicating high thermal stability characteristic of rigid polycyclic structures [3] [7] [36] [38]. The predicted boiling point of 455.6 ± 38.0 degrees Celsius further demonstrates the compound's thermal stability profile [36] [38] [39].

Density measurements indicate a value of 1.15 ± 0.1 grams per cubic centimeter (predicted), consistent with the compact tetracyclic architecture [3] [36] [37] [38]. The flash point is recorded at 243.5 ± 23.3 degrees Celsius, while vapor pressure remains extremely low at 0.0 ± 2.4 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility [36] [38]. The index of refraction is reported as 1.551, providing optical characterization data [36].

Solubility characteristics demonstrate limited aqueous solubility typical of lipophilic diterpenoids, with enhanced solubility in organic solvents [3] [14] [38]. Dimethyl sulfoxide serves as an effective solvent, achieving maximum concentrations of 81.5 milligrams per milliliter or 255.92 millimolar [3] [38]. The compound exhibits a predicted logarithmic partition coefficient (LogP) of 4.13, confirming its lipophilic nature [36]. The predicted acid dissociation constant (pKa) is 4.69 ± 0.60, indicating weak acid properties attributable to the carboxylic acid functionality [3] [38] [39].

Crystallographic analysis reveals that isosteviol forms white to almost white crystalline powder with specific optical rotation values of -77.5 to -80.5 degrees (c=2, ethanol) [3] [7] [38]. The polar surface area is calculated as 54.37 square Angstroms, while the exact mass is determined as 318.219482 atomic mass units [36]. Storage stability is maintained under sealed, dry conditions at room temperature or -20 degrees Celsius [3] [7] [37] [38].

The stability profile indicates that isosteviol maintains physicochemical integrity under appropriate storage conditions for extended periods [14]. Formulation studies have demonstrated that isosteviol sodium derivatives can achieve physicochemical stability for more than three months under various environmental conditions when properly formulated [14]. The compound's stability characteristics make it suitable for various analytical and synthetic applications requiring prolonged storage [7] [37].

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₃ [1] [2] [3]
Molecular Weight (g/mol)318.45 [1] [2] [3]
CAS Registry Number27975-19-5 [1] [2] [3]
IUPAC Name(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid [1] [2]
Melting Point (°C)228.0 - 232.0 [3] [7] [36] [38]
Boiling Point (°C)455.6 ± 38.0 (predicted) [36] [38] [39]
Density (g/cm³)1.15 ± 0.1 (predicted) [3] [36] [37] [38]
Flash Point (°C)243.5 ± 23.3 [36] [38]
Vapor Pressure (mmHg at 25°C)0.0 ± 2.4 [36]
Index of Refraction1.551 [36]
pKa4.69 ± 0.60 (predicted) [3] [38] [39]
LogP4.13 [36]
Polar Surface Area (Ų)54.37 [36]
Exact Mass318.219482 [36]
Solubility in DMSO (mg/mL)81.5 [3] [38]
Solubility in DMSO (mM)255.92 [3] [38]
Physical FormSolid, crystalline powder [3] [7] [38]
ColorWhite to almost white [3] [7] [38]
Storage ConditionSealed, dry, room temperature / -20°C [3] [7] [37] [38]
Specific Rotation [α]D²⁰-77.5 to -80.5° (c=2, C₂H₅OH) [7]

Computational Modeling of Electronic Structure

Computational modeling approaches have provided comprehensive insights into the electronic structure and molecular interactions of isosteviol through advanced quantitative structure-activity relationship analysis [13] [15] [31]. Multivariate adaptive regression splines modeling has demonstrated exceptional predictive capabilities, achieving correlation coefficients exceeding 0.95 for structure-activity relationships [13] [15] [31]. These computational studies have identified critical molecular descriptors that govern biological activity and molecular recognition properties [13] [15].

Geometrical descriptors play a paramount role in defining isosteviol's electronic structure characteristics, with Mor06i, RDF070i, HATS7s, and L3v representing key three-dimensional conformational parameters [13] [15] [31]. These descriptors quantify the spatial distribution of atoms and electronic density, providing quantitative measures of molecular shape and electronic properties [13] [15]. The significance of geometrical descriptors indicates that three-dimensional molecular conformation is critical for biological activity prediction and molecular design [13] [15] [31].

Topological descriptors, including B01[C-Cl] and E2m, contribute essential two-dimensional structural information for computational modeling [13] [15]. These parameters capture molecular connectivity patterns and electronic environments around specific functional groups [13] [15]. The integration of both topological and geometrical descriptors in computational models demonstrates the importance of multi-dimensional molecular characterization for accurate activity prediction [13] [15].

Electronic structure calculations reveal that isosteviol engages in various intermolecular interactions, including pi-sigma interactions, hydrophobic contacts, van der Waals forces, electrostatic interactions, and hydrogen bonding energies [31]. Molecular docking simulations have identified specific binding interactions with protein targets, particularly involving tryptophan 215 and tyrosine 99 residues through pi-sigma bonding mechanisms [31]. These interactions occur within defined binding pockets designated as S1, S2, and S4 regions of target proteins [31].

Artificial neural network regression analysis has enabled the development of predictive models that correlate molecular descriptors with biological activities [13] [15] [31]. Sensitivity analysis of these models has revealed the relative importance of different electronic and structural features for activity prediction [13] [15]. The models demonstrate that GETAWAY descriptors, 2D autocorrelations, and 2D matrix-based descriptors are particularly significant for understanding structure-activity relationships [13] [15].

The InChI molecular identifier KFVUFODCZDRVSS-XGBBNYNSSA-N provides a unique computational representation of isosteviol's electronic structure [1] [2]. This identifier encodes stereochemical information and connectivity patterns essential for computational database searches and molecular modeling applications [1] [2]. The standardized representation facilitates computational studies and enables consistent molecular identification across different software platforms [1] [2].

Descriptor TypeKey Parameters/ValuesApplication/SignificanceReference
Geometrical DescriptorsMor06i, RDF070i, HATS7s, L3v (3D conformational significance)Three-dimensional molecular conformation critical for activity [13] [15] [31]
Topological DescriptorsB01[C-Cl], E2m (molecular structure quantification)Two-dimensional structural features important for modeling [13] [15]
GETAWAY DescriptorsHigh importance for FXa inhibitory activity modelingQuantitative structure-activity relationship analysis [13] [15]
2D AutocorrelationsCritical for anticoagulant activity predictionPrediction of biological activity patterns [13] [15]
2D Matrix-based DescriptorsEssential for structure-activity relationshipsUnderstanding molecular interactions and binding [13] [15]
Molecular ConnectivityInChI: KFVUFODCZDRVSS-XGBBNYNSSA-NUnique molecular identifier for computational studies [1] [2]
QSAR Model PerformanceR² > 0.95 (MARSplines models), CV correlation significantHigh predictive accuracy for derivative design [13] [15] [31]
Electronic Structure Featuresπ-σ interactions, hydrophobic contactsElectronic properties governing molecular interactions [31]
Intermolecular InteractionsVan der Waals, electrostatic, hydrogen bonding energiesUnderstanding binding mechanisms and affinities [31]
Molecular Modeling MethodsGeometry optimization, docking simulation, ANN regressionIn silico drug design and optimization approaches [13] [15] [31]
Pharmacophore FeaturesS1, S2, S4 pocket interactions in protein bindingIdentification of key binding regions and interactions [31]
Binding Site AnalysisTryptophan 215, Tyrosine 99 interactions identifiedSpecific amino acid residues involved in binding [31]

The biosynthesis of isosteviol fundamentally depends on the formation of the ent-kaurene skeleton through the methylerythritol phosphate pathway [1] [2] [3]. This plastidial pathway represents the primary route for providing the essential five-carbon isoprenoid precursors required for diterpenoid biosynthesis in higher plants [4] [5]. The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose 5-phosphate synthase, which serves as the first committed step and primary bottleneck in isoprenoid biosynthesis [4] [6].

The pathway proceeds through seven distinct enzymatic steps, ultimately producing isopentenyl diphosphate and dimethylallyl diphosphate as universal terpenoid precursors [1] [3]. Key rate-limiting enzymes include 4-hydroxy-3-methylbut-2-enyl diphosphate synthase and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, both containing iron-sulfur clusters that require careful regulation under oxidative conditions [4]. These enzymes demonstrate evolutionary rigidity, as no alternative pathways have been identified across diverse bacterial and plant species [4].

The formation of geranylgeranyl diphosphate represents a critical branch point in the pathway, where flux distribution determines the allocation between general primary metabolism and specialized diterpenoid production [7] [8]. Metabolic flux analysis reveals significant bottlenecks at the geranylgeranyl diphosphate synthase step, where approximately 70% of precursor flux is diverted away from diterpenoid biosynthesis [6]. This flux partitioning directly impacts the availability of substrates for subsequent ent-kaurene formation and ultimately influences isosteviol precursor accumulation.

Enzymatic Conversion: CPS and KS Gene Expression Dynamics

The conversion of geranylgeranyl diphosphate to ent-kaurene requires the coordinated action of two essential enzymes: ent-copalyl diphosphate synthase and ent-kaurene synthase [7] [9] [10]. These enzymes catalyze sequential cyclization reactions that establish the tetracyclic diterpene skeleton characteristic of the ent-kaurane family [9]. Expression analysis demonstrates that CPS consistently functions as the rate-limiting enzyme across diverse plant species, with transcript levels typically 3-8 fold lower than corresponding KS genes [7].

Functional characterization studies reveal distinct evolutionary patterns in CPS and KS enzyme organization [9]. In primitive land plants such as Physcomitrella patens, a single bifunctional enzyme catalyzes both cyclization steps [9]. However, in gymnosperms and angiosperms, these functions have evolved into separate monofunctional enzymes with specialized regulatory mechanisms [9] [10]. This evolutionary divergence allows for more precise metabolic control and tissue-specific expression patterns.

Overexpression studies in Arabidopsis thaliana demonstrate that CPS represents the primary limiting factor for ent-kaurene accumulation [7]. Plants overexpressing CPS alone showed 30-1000 fold increases in ent-kaurene levels, while KS overexpression produced minimal effects [7]. When both enzymes were co-overexpressed, ent-kaurene production increased by nearly 2000-fold compared to wild-type plants, confirming the cooperative nature of these enzymatic conversions [7].

Protein-protein interaction studies reveal potential physical associations between CPS and KS enzymes in plastidial compartments [11]. These interactions may facilitate substrate channeling and improve overall pathway efficiency by reducing intermediate dilution effects [11]. The formation of metabolic enzyme complexes represents a sophisticated mechanism for maintaining high local concentrations of pathway intermediates and preventing competing reactions.

Acid-Catalyzed Rearrangement from Stevioside

The formation of isosteviol from stevioside occurs through a well-characterized acid-catalyzed Wagner-Meerwein rearrangement mechanism [12] [13] [14]. This transformation involves the structural reorganization of the ent-kaurane skeleton to the beyerane framework, specifically converting the 16-alkene functionality to a 16-ketone while maintaining the essential carboxylic acid group at position 19 [15] [12]. The reaction proceeds through carbocation intermediates that undergo systematic bond migrations within the C and D ring systems [16].

Optimization studies demonstrate that acidic ion-exchange resins provide superior conversion efficiency compared to traditional mineral acids [12]. Under optimal conditions using acidic resin catalysts at 120°C for 2 hours, stevioside conversion reaches 97.23% with isosteviol purity of 92.98% [12]. This represents a significant improvement over conventional acid-catalyzed methods that typically achieve 65-85% conversion rates with extended reaction times [12] [14].

The mechanistic pathway involves initial protonation of the C13 hydroxyl group, followed by elimination to generate an allylic carbocation [13] [14]. Subsequent Wagner-Meerwein rearrangement occurs through 1,2-carbon shifts that ultimately position the positive charge at C16, allowing for nucleophilic attack by water to form the characteristic ketone functionality [15] [16]. The stereochemistry of the rearrangement is highly controlled, producing exclusively the ent-beyerane configuration observed in natural isosteviol [17] [14].

Trichome-Specific Localization of Biosynthetic Machinery

Glandular trichomes serve as specialized metabolic factories for concentrated production of steviol glycosides and related diterpenoids [18] [19] [20]. These multicellular structures demonstrate remarkable metabolic specialization, with individual cell types expressing distinct complements of biosynthetic enzymes [18] [21]. Type VI glandular trichomes in Stevia rebaudiana exhibit particularly high expression levels of key pathway enzymes, including CPS, KS, and various UDP-glucosyltransferases [20] [22].

Subcellular localization studies reveal compartmentalized organization of the steviol glycoside biosynthetic machinery within trichome cells [19] [23]. Plastidial enzymes including CPS and KS show 7-15 fold higher expression in trichome versus mesophyll tissues [8] [24]. Similarly, cytosolic UDP-glucosyltransferases demonstrate preferential accumulation in trichome cell cytoplasm, with UGT85C2 showing the highest tissue specificity [24] [23].

The metabolic architecture of glandular trichomes supports high-flux specialized metabolism through several key adaptations [19] [21]. Enhanced sucrose import mechanisms provide carbon substrates for terpenoid biosynthesis, while elevated levels of NADPH-generating enzymes supply essential reducing equivalents [19]. Plastidial glycolysis and the oxidative pentose phosphate pathway show significant upregulation in trichomes compared to photosynthetic leaf tissues [19].

Developmental regulation of trichome-specific gene expression involves complex transcriptional networks [22] [25]. Key transcription factors including WRKY, MYB, and NAC family proteins show coordinated expression patterns that correlate with steviol glycoside accumulation [22]. These regulatory circuits enable temporal and spatial control of metabolic flux, ensuring optimal resource allocation between primary growth processes and specialized metabolite production [21] [22].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

UNII

091QB7QO95

Dates

Last modified: 08-15-2023
Jeppesen, P., et al., Metabolism, 52, 372 (2003)

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